3-Formylphenyl 2-chlorobenzoate
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Overview
Description
3-Formylphenyl 2-chlorobenzoate: is an organic compound with the molecular formula C14H9ClO3 and a molecular weight of 260.67 g/mol . It is a biochemical used primarily in research, particularly in the field of proteomics . The compound consists of a formyl group attached to a phenyl ring, which is further esterified with 2-chlorobenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Formylphenyl 2-chlorobenzoate typically involves the esterification of 3-formylphenol with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3-Formylphenol+2-Chlorobenzoyl chloride→3-Formylphenyl 2-chlorobenzoate+HCl
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-Formylphenyl 2-chlorobenzoate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Formylphenyl 2-carboxybenzoate.
Reduction: 3-Hydroxymethylphenyl 2-chlorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Formylphenyl 2-chlorobenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for research purposes .
Biology and Medicine:
The compound is utilized in the study of enzyme interactions and protein modifications due to its reactive formyl group, which can form Schiff bases with amines .
Industry:
In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, where its unique structure provides specific reactivity profiles .
Mechanism of Action
The mechanism of action of 3-Formylphenyl 2-chlorobenzoate primarily involves its formyl group, which can react with nucleophiles such as amines to form Schiff bases. This reactivity is exploited in biochemical assays to study protein modifications and enzyme activities . The compound can also interact with various molecular targets, including enzymes and receptors, through its ester and chlorobenzoate moieties.
Comparison with Similar Compounds
3-Formylphenyl benzoate: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Formylphenyl 2-chlorobenzoate: The formyl group is positioned differently, affecting its chemical behavior.
3-Formylphenyl 4-chlorobenzoate: The chlorine atom is in a different position, altering its reactivity.
Uniqueness:
3-Formylphenyl 2-chlorobenzoate is unique due to the specific positioning of the formyl and chlorine groups, which confer distinct reactivity patterns and make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
(3-formylphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMRVWMDNRGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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